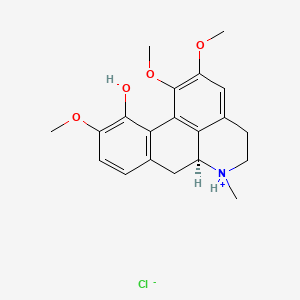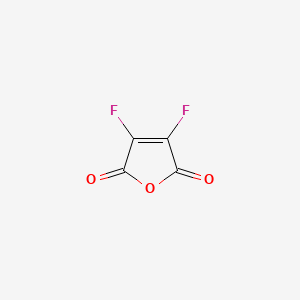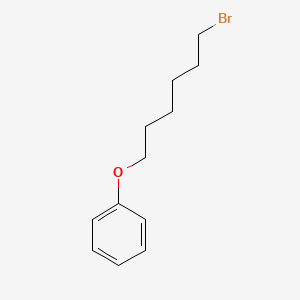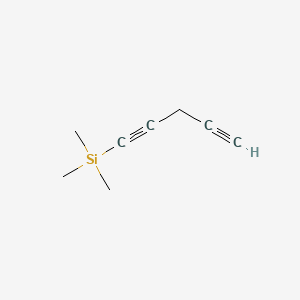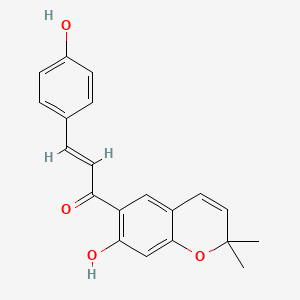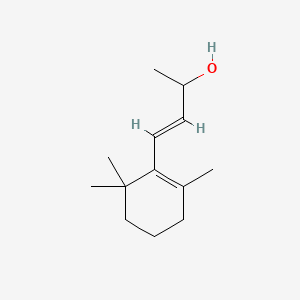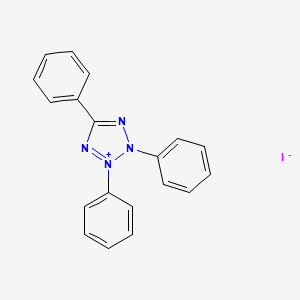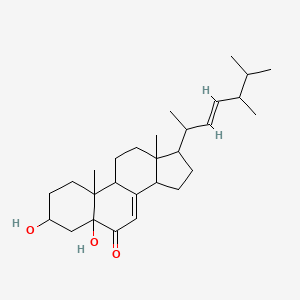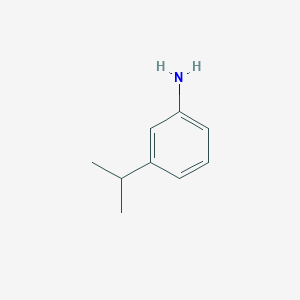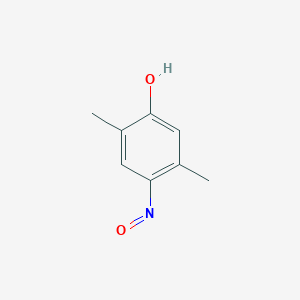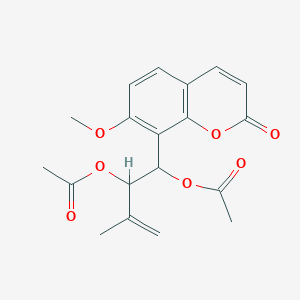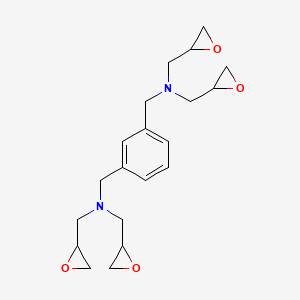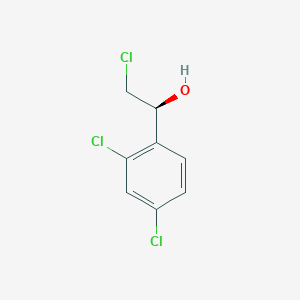
(S)-2-Chlor-1-(2,4-dichlorphenyl)ethanol
Übersicht
Beschreibung
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H7Cl3O and its molecular weight is 225.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Pyrimidinverbindungen
Die Verbindung kann zur Synthese neuer Pyrimidinverbindungen wie Ethyl-4-(2,4-dichlorphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidin-5-carboxylat (DCPC) verwendet werden. Diese Pyrimidin-basierten Derivate sind bekannt für ihre Anwendungen in der medizinischen Chemie .
Antioxidans
Die synthetisierte Pyrimidinverbindung DCPC zeigte eine signifikante antioxidative Aktivität. Es wurde mit verschiedenen Assays untersucht und gezeigt, dass es ein signifikantes Radikalfängerpotential hat .
Medizinische Chemie
Pyrimidin-basierte Derivate, einschließlich derer, die mit dieser Verbindung synthetisiert wurden, haben faszinierende Anwendungen in der medizinischen Chemie. Sie zeigen pharmakologische Anwendungen wie antibakterielle, Antidepressiva-, Antithrombozyten-, Antihypersensibilisierungs- und entzündungshemmende Eigenschaften .
Abbau von 2,4-Dichlorphenol
Die Verbindung kann zur effizienten Abbau von 2,4-Dichlorphenol in Wasser durch sequentielle elektrochemische Reduktion und Oxidation verwendet werden .
Umweltwissenschaften und Schadstoffforschung
Die Verbindung spielt eine Rolle in der Umweltwissenschaft und Schadstoffforschung, insbesondere beim Abbau von Schadstoffen wie 2,4-Dichlorphenol in Gewässern .
Synthese anderer chemischer Verbindungen
Die Verbindung kann auch zur Synthese anderer chemischer Verbindungen verwendet werden. Beispielsweise ist es mit 2,2,2-Trichlor-1-(2,4-dichlorphenyl)ethanol verwandt, das seine eigenen Anwendungen hat .
Wirkmechanismus
Target of Action
Related compounds have been studied for their antitrypanosomiasis activity, suggesting potential targets in the evolutionary cycle ofT. cruzi .
Mode of Action
Similar compounds have been shown to interact with their targets, such as the cyp51 receptor, through hydrogen interactions, establishing a stable complex .
Biochemical Pathways
Related compounds have been shown to impact the proteins of the evolutionary cycle ofT. cruzi .
Pharmacokinetics
Related compounds have been shown to present an alignment between permeability and hepatic clearance, although they present low metabolic stability .
Result of Action
Related compounds have been shown to have antitrypanosomiasis activity, inhibiting parasite proliferation in infected cell cultures .
Biochemische Analyse
Biochemical Properties
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in detoxification processes, leading to enhanced or reduced cellular responses to toxins. Moreover, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced detoxification and metabolic regulation. At high doses, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can induce toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .
Metabolic Pathways
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the levels of key metabolites within the cell, thereby affecting overall metabolic flux and cellular function .
Transport and Distribution
The transport and distribution of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes such as protein synthesis and energy metabolism .
Eigenschaften
IUPAC Name |
(1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPANNURIQWRM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


